molecular formula C10H9NO3 B1296701 4-Phenylmorpholine-2,6-dione CAS No. 56956-66-2

4-Phenylmorpholine-2,6-dione

Cat. No. B1296701
CAS RN: 56956-66-2
M. Wt: 191.18 g/mol
InChI Key: WTGUVSDJPJNUEO-UHFFFAOYSA-N
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Description

4-Phenylmorpholine-2,6-dione is an organic compound with the molecular formula C10H9NO3 . It is also known as PMDP or phenylmaleimide.


Synthesis Analysis

There are three synthesis methods for 4-Phenylmorpholine-2,6-dione . One method involves the reaction of acetic anhydride at 90 degrees Celsius for 0.25 hours .


Molecular Structure Analysis

The 4-Phenylmorpholine-2,6-dione molecule contains a total of 24 bonds. There are 15 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, and 2 six-membered rings .


Physical And Chemical Properties Analysis

4-Phenylmorpholine-2,6-dione has a molecular weight of 191.18 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Oxidation Reactions

4-Phenylmorpholine-2,6-dione derivatives have been utilized as effective oxidizing agents in various chemical reactions. For instance, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione is used for the oxidation of 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions, offering moderate to good yields at room temperature (Zolfigol et al., 2006).

Electrochemical Applications

In the field of electrochemistry, derivatives of 4-Phenylmorpholine-2,6-dione, such as 1,10-phenanthroline-5,6-dione, are used in the selective recognition of copper ions and hydrogen peroxide sensing. This application leverages the electro-oxidation potential of these compounds, making them suitable for complex electrochemical reactions (Gayathri & Kumar, 2014).

Inhibition of Aromatase

Analogues of 4-Phenylmorpholine-2,6-dione, such as aminoglutethimide derivatives, are researched for their ability to inhibit aromatase, an enzyme crucial in estrogen synthesis. These compounds show potential as selective inhibitors of aromatase, which could have implications in treating estrogen-dependent diseases (Foster et al., 1985).

Photovoltaic Properties

Modifications of 4-Phenylmorpholine-2,6-dione derivatives, like cyanopyrid-2,6-dione, have shown significant improvements in optoelectronic and photovoltaic properties. Such developments enhance energy levels and absorption spectra, contributing to higher efficiency in photovoltaic devices (Hundal et al., 2019).

DNA Biosensing

Compounds like 1,10-phenantroline-5,6-dione osmium complexes are used in DNA biosensors for detecting specific DNA sequences, such as those of Helicobacter pylori. These biosensors utilize the redox-active properties of phen-dione ligands for efficient and selective detection (del Pozo et al., 2005).

Crystallography

Derivatives of 4-Phenylmorpholine-2,6-dione, such as phen-dione, have been used in crystallography studies to understand molecular structures and interactions. For example, the study of pyridine-2,6-dicarboxylic acid (dipic) co-crystals provides insights into molecular stabilization and hydrogen bonding patterns (Hadadzadeh et al., 2009).

properties

IUPAC Name

4-phenylmorpholine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-6-11(7-10(13)14-9)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGUVSDJPJNUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=O)CN1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340281
Record name 4-phenylmorpholine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylmorpholine-2,6-dione

CAS RN

56956-66-2
Record name 4-phenylmorpholine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 2-liter round-bottom flask was put 62.8 g of N-phenyliminodiacetic acid under nitrogen gas stream to dissolve with 500 ml of toluene. To the solution was added 32.0 g of acetic anhydride, and the mixture was refluxed by heating with stirring. After lapse of one our, the mixture was cooled to room temperature and 3 liters of hexane was added thereto with stirring to deposit. The deposit was collected by filtration to obtain 52.0 g of N-phenyliminodiacetic acid anhydride.
Quantity
62.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 2-liter eggplant type flask, 62.8 g of N-phenyl-iminodiacetic acid was charged and dissolved in 500 mL of toluene under a nitrogen gas stream, to which was then added 32.0 g of acetic anhydride. The mixture was refluxed under heating and stirred. One hour thereafter, the reaction mixture was cooled to room temperature, to which was then 3 L of hexane with stirring to undergo deposition. A reaction product was filtered to obtain 52.0 g of N-phenyliminodiacetic anhydride.
Quantity
62.8 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
3 L
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Li, X Liang, T Song, P Su, Z Zhang - Bioorganic & medicinal chemistry, 2014 - Elsevier
We report herein characteristic studies of Mcl-1 and Bcl-2 dual inhibitors. It was found that a protruding carbonyl group forming hydrogen bond with R263 plays a predominant role …
Number of citations: 13 www.sciencedirect.com

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